molecular formula C14H21ClN2O B8088303 (4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride

(4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride

Cat. No.: B8088303
M. Wt: 268.78 g/mol
InChI Key: CBUKWYWLSGTORB-UHFFFAOYSA-N
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Description

(4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride: . This compound is characterized by its unique molecular structure, which includes a piperidine ring, an aminomethyl group, and a tolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride typically involves multiple steps, starting with the reaction of piperidine with appropriate reagents to introduce the aminomethyl group. Subsequent steps may include the formation of the tolyl group and the final hydrochloride salt formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.

Chemical Reactions Analysis

(4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride: can undergo various types of chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation reactions may use reagents such as hydrogen peroxide or chromium-based oxidants.

  • Reduction reactions might involve hydrogen gas and a suitable catalyst.

  • Substitution reactions can be carried out using nucleophiles and electrophiles under controlled conditions.

Major Products Formed: The major products formed from these reactions can vary depending on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

(4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride: has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a tool in biochemical studies.

  • Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Understanding the precise mechanism requires detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

(4-Aminomethyl-piperidin-1-yl)-p-tolyl-methanone hydrochloride: can be compared with other similar compounds, such as:

  • Phenyl(piperidin-1-yl)methanone: Similar structure but lacking the aminomethyl group.

  • 4-(Aminomethyl)pyridine: Contains a pyridine ring instead of a piperidine ring.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(4-methylphenyl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O.ClH/c1-11-2-4-13(5-3-11)14(17)16-8-6-12(10-15)7-9-16;/h2-5,12H,6-10,15H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUKWYWLSGTORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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